Cas no 1804852-59-2 (2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine)

2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine is a high-purity heterocyclic compound with significant utility in agrochemical and pharmaceutical synthesis. Its distinct molecular structure, featuring chloro, cyano, difluoromethyl, and nitro substituents on a pyridine core, enables versatile reactivity in nucleophilic substitution and coupling reactions. The electron-withdrawing groups enhance its role as an intermediate in the development of advanced crop protection agents, particularly fungicides and herbicides. The compound's stability and well-defined functional groups make it suitable for precision chemical modifications. Available in research-grade purity, it is commonly employed in small-scale organic synthesis and industrial R&D for innovative active ingredient development.
2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine structure
1804852-59-2 structure
Product name:2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine
CAS No:1804852-59-2
MF:C7H2ClF2N3O2
Molecular Weight:233.559486865997
CID:4868668

2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine
    • インチ: 1S/C7H2ClF2N3O2/c8-6-3(7(9)10)1-5(13(14)15)4(2-11)12-6/h1,7H
    • InChIKey: OOPHETIUPMBSIR-UHFFFAOYSA-N
    • SMILES: ClC1C(C(F)F)=CC(=C(C#N)N=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 300
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 82.5

2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029051172-1g
2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine
1804852-59-2 97%
1g
$1,460.20 2022-04-01

2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine 関連文献

2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridineに関する追加情報

Introduction to 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine (CAS No. 1804852-59-2)

2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine, identified by its Chemical Abstracts Service (CAS) number 1804852-59-2, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class, a family of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The structural features of this molecule, including its chloro, cyano, nitro, and difluoromethyl substituents, contribute to its unique chemical properties and potential utility in synthetic chemistry.

The nitropyridine core of this compound is particularly noteworthy, as nitro-substituted pyridines are known to exhibit a broad spectrum of biological effects. In recent years, there has been a surge in research focused on developing novel nitropyridine derivatives as pharmacological agents. The presence of both electron-withdrawing and electron-donating groups in 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine creates a complex electronic environment that can influence its reactivity and binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential as a building block in drug discovery. The combination of a chloro group for further functionalization and a cyano group for nucleophilic addition reactions makes it a versatile intermediate. Additionally, the difluoromethyl group is often incorporated into molecules to enhance metabolic stability and binding affinity. These features have made 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine a subject of interest in the development of new therapeutic agents targeting various diseases.

Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the pharmacokinetic properties of a drug, including its solubility, bioavailability, and half-life. In particular, the difluoromethyl group has been shown to improve the binding affinity of small-molecule inhibitors to their protein targets. This has led to increased interest in synthesizing and studying compounds like 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine, which may serve as precursors for next-generation pharmaceuticals.

The cyano substituent in this compound also plays a crucial role in its chemical behavior. Cyano groups are known to participate in various reactions, including nucleophilic additions and metal coordination, which can be exploited in synthetic pathways. Furthermore, the cyano group can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological systems. These characteristics make 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine a valuable candidate for further exploration in medicinal chemistry.

In the context of agrochemical research, pyridine derivatives have been widely used as active ingredients in pesticides and herbicides. The structural motifs present in 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine suggest that it may possess herbicidal or fungicidal properties. The nitro group, in particular, is known to be associated with compounds that exhibit biocidal activity. While specific applications in agriculture have not yet been fully explored, the potential exists for this compound to contribute to the development of novel crop protection agents.

The synthesis of 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine involves multiple steps that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by functional group transformations such as cyanation and nitration. The presence of multiple reactive sites in this molecule necessitates precise control over reaction conditions to avoid unwanted side products.

One area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often targeted by therapeutic agents. The structural features of 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine, particularly its ability to interact with aromatic pockets on kinase active sites, make it a potential lead compound for kinase inhibition studies.

Another emerging application is in the field of materials science. Fluorinated pyridines have been explored for their potential use in organic electronics due to their ability to enhance charge transport properties. While this application is still in its infancy, compounds like 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine could serve as precursors for developing new materials with improved electronic characteristics.

The regulatory landscape for novel chemical entities like 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine is complex and varies by region. Ensuring compliance with safety and environmental regulations is essential during both synthesis and application phases. Researchers must adhere to strict guidelines to minimize any potential risks associated with handling these compounds.

In conclusion, 2-Chloro-6-cyano-3-(difluoromethyl)-5-nitropyridine (CAS No. 1804852-59-2) represents a promising candidate for further research across multiple disciplines. Its unique structural features offer opportunities for applications ranging from pharmaceuticals to agrochemicals and materials science. As our understanding of its properties continues to grow, so too will its potential contributions to scientific innovation.

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